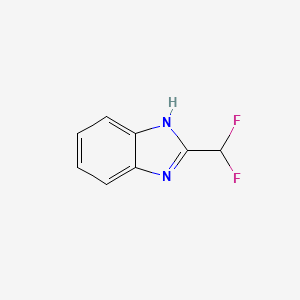

2-(Difluoromethyl)-1H-benzimidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURNIHSRWGYONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344540 | |

| Record name | 2-Difluoromethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-09-9 | |

| Record name | 2-Difluoromethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Difluoromethyl 1h Benzimidazole and Its Derivatives

Direct Synthesis Approaches

Direct methods for constructing the 2-(difluoromethyl)-1H-benzimidazole scaffold primarily involve the formation of the imidazole (B134444) ring with the difluoromethyl group already in place.

One-Pot Reactions for 2-Difluoromethyl Substituted Benzimidazoles

One-pot syntheses offer an efficient and atom-economical route to 2-difluorobenzimidazoles. researchgate.net These methods typically involve the condensation of o-phenylenediamines with a source of the difluoromethyl group, such as difluoroacetic acid, in a single reaction vessel. researchgate.net This approach streamlines the synthetic process, minimizing the need for isolation of intermediates and often leading to high yields. For instance, 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazoles have been efficiently prepared through a one-pot reaction of the corresponding fluoroacetic acids with o-phenylenediamines. researchgate.netresearchgate.net

Condensation Reactions with o-Phenylenediamines and Difluoroacetic Acid Derivatives

The condensation of o-phenylenediamines with difluoroacetic acid or its derivatives is a fundamental and widely used method for the synthesis of this compound. researchgate.netossila.com This reaction typically proceeds under acidic conditions or with the use of a coupling agent to facilitate the cyclization and dehydration, leading to the formation of the benzimidazole (B57391) ring. researchgate.netrasayanjournal.co.in The reaction of o-phenylenediamine (B120857) with difluoroacetic acid can be promoted by various catalysts and conditions to afford the desired product. researchgate.netumich.edu

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, Difluoroacetic acid | Not specified | This compound | Good to Excellent | researchgate.net |

| o-Phenylenediamine, Aldehydes | Acetic acid, Microwave irradiation | 2-Aryl-1-(arylmethyl)-1H-benzimidazoles | High | researchgate.net |

| o-Phenylenediamine, Organic acids | Solvent-free, 140°C | 2-Substituted benzimidazoles | Good | umich.edu |

Functionalization and Derivatization Strategies

These strategies involve the initial synthesis of a benzimidazole core, followed by the introduction or modification of the difluoromethyl group or functionalization of the benzimidazole ring itself.

Introduction of the Difluoromethyl Group via Nucleophilic Substitution

The difluoromethyl group can be introduced onto a pre-formed benzimidazole scaffold through nucleophilic substitution reactions. acs.org This often involves the use of a difluoromethylating agent that can act as a nucleophile or a precursor to a nucleophilic species. acs.org For example, the deprotonation of widely available Ar–CF₂H starting materials can generate nucleophilic Ar–CF₂⁻ synthons, which can then react with various electrophiles. acs.org This method provides a pathway to a broad range of benzylic difluoromethylene-linked compounds. acs.org

Radical Difluoromethylation and Cyclization Reactions

Radical-based methods have emerged as powerful tools for the synthesis of complex difluoromethylated benzimidazole derivatives. These reactions often involve the generation of a difluoromethyl radical, which can then participate in cyclization cascades to form polycyclic structures. Visible-light-promoted radical cyclization has been successfully employed for the synthesis of difluoromethyl-substituted polycyclic imidazoles. beilstein-journals.orgnih.gov For instance, the reaction of benzimidazoles bearing unactivated alkenes with a difluoromethyl radical source under visible light irradiation can lead to the formation of tricyclic benzimidazoles in good to excellent yields. beilstein-journals.orgnih.gov Similarly, photoredox-catalyzed radical difluoromethylation/cyclization of N-acryloyl-2-arylbenzimidazoles provides access to CF₂H-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. rsc.orgrsc.org

| Reactants | Reagent/Catalyst | Product | Yield | Reference |

| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole, CF₂HCOOH | PIDA, White LED | Difluoromethylated tricyclic imidazole | 85% | nih.gov |

| N-acryloyl-2-arylbenzimidazole, [Ph₃PCF₂H]⁺Br⁻ | Visible light | CF₂H-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-one | Moderate to High | rsc.orgrsc.org |

| 2-Arylbenzoimidazoles, α,α-Difluorophenylacetic acid | (NH₄)₂S₂O₈ | Difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Good | nih.govresearchgate.net |

Regioselective Functionalization of the Benzimidazole Core

The benzimidazole core of this compound can be selectively functionalized at various positions to create a diverse range of derivatives. researchgate.net Regioselective functionalization allows for the fine-tuning of the molecule's properties. Methods such as Ir-catalyzed C-H borylation can be used to introduce functional groups at specific positions on the benzenoid ring of benzimidazole derivatives. diva-portal.org This approach enables the synthesis of versatile building blocks for further elaboration. diva-portal.org For example, the benzimidazole ring can tolerate both electron-withdrawing and electron-donating substituents, allowing for the synthesis of various 6-membered tricyclic imidazoles in moderate to good yields. beilstein-journals.org

Synthesis of Polycyclic Imidazoles Incorporating this compound Scaffolds

The construction of polycyclic systems that include the this compound core is a significant area of synthetic development. These complex structures are of interest for their potential applications in materials science and medicinal chemistry.

A notable and environmentally friendly method for creating difluoromethyl-substituted polycyclic imidazoles involves a visible-light-promoted radical cyclization. beilstein-journals.orgnih.gov This approach utilizes readily available and inexpensive starting materials such as difluoroacetic acid (CF2HCO2H) or phenyldifluoroacetic acid (PhCF2COOH) and benzimidazoles functionalized with unactivated alkenes. beilstein-journals.orgnih.gov The reaction proceeds efficiently without the need for a metal catalyst, photocatalyst, base, or other additives, highlighting its green chemistry credentials. beilstein-journals.orgnih.gov Mechanistic studies have confirmed that this transformation occurs through a radical-mediated pathway. beilstein-journals.orgnih.gov

This method has proven to be versatile, with a reported 24 examples successfully undergoing cyclization to yield the desired products in good to excellent yields. beilstein-journals.orgnih.gov The reaction tolerates a range of substituents on the benzimidazole ring, including both electron-donating groups like methyl (–Me) and methoxy (B1213986) (–OMe) and electron-withdrawing groups such as fluorine (–F), chlorine (–Cl), and bromine (–Br). beilstein-journals.orgnih.gov This tolerance allows for the synthesis of a diverse library of 6-membered tricyclic imidazoles with yields ranging from moderate to good. beilstein-journals.orgnih.gov Furthermore, the compatibility with halogenated benzene (B151609) rings provides valuable handles for subsequent functionalization. beilstein-journals.orgnih.gov The methodology has also been successfully applied to doubly substituted benzimidazoles and even a single imidazole substrate, demonstrating its broad applicability. beilstein-journals.org

Another strategy for accessing polycyclic imidazoles involves the annulation of alicyclic amines. This is achieved through an oxidative imine formation followed by a van Leusen reaction. nih.gov This method has been instrumental in the synthesis of various fused imidazole systems. nih.gov

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems have been developed to promote these transformations under mild conditions.

Copper catalysis has been effectively employed in the synthesis of pyrimido[1,2-a]benzimidazoles. A copper(I) iodide (CuI) catalyzed multicomponent reaction of heterocyclic azoles, aldehydes, and alkynecarboxylic acids provides a direct route to these fused systems in moderate to good yields. researchgate.net This method allows for the rapid construction of the pyrimido[1,2-a]benzimidazole (B3050247) scaffold through a 6-endo-dig cyclization. researchgate.net

In a different approach, a novel and sustainable heterogeneous catalyst, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), has been developed for the synthesis of 2-substituted benzimidazole derivatives. rsc.org This catalyst promotes the condensation of o-phenylenediamine with various aldehydes at ambient temperature, resulting in excellent yields and clean reaction profiles in a short timeframe. rsc.org The catalyst's recyclability for up to six cycles without significant loss of activity underscores its sustainability. rsc.org

Other catalytic systems that have been explored for benzimidazole synthesis include:

Zinc Oxide Nanoparticles (ZnO NPs): These have been used as a reusable catalyst for the synthesis of 2-aryl-1,3-benzimidazole derivatives at room temperature, offering a facile and green protocol. researchgate.net

Phosphoric Acid: This has been utilized as an eco-friendly homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aromatic aldehydes, yielding products in moderate to excellent yields. rsc.org

Copper-doped Carbon Nitride: This heterogeneous catalyst facilitates the synthesis of 2-trifluoromethyl substituted benzimidazoles from trifluoroethylimidoyl chloride and an amine. The catalyst is recyclable and promotes a serial cyclization reaction. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability.

A prime example is the visible-light-promoted radical cyclization for synthesizing polycyclic imidazoles. beilstein-journals.orgnih.gov This method is inherently green as it avoids the use of metal catalysts, photocatalysts, and bases, and proceeds under ambient conditions. beilstein-journals.orgnih.gov The use of readily available and inexpensive starting materials further contributes to its eco-friendly nature. beilstein-journals.orgnih.gov

The use of water as a solvent is another key aspect of green synthesis. A procedure for synthesizing 2-aryl benzimidazole derivatives has been developed using aqueous media or solvent-free conditions, offering a fast, highly efficient, and environmentally friendly alternative to traditional methods that rely on hazardous organic solvents. researchgate.net High-temperature water has also been explored as a medium for benzimidazole synthesis, with optimized conditions leading to yields of around 90%. rsc.org

The development of recyclable catalysts is a cornerstone of green chemistry. The MgO@DFNS catalyst, for instance, can be recovered and reused multiple times without a noticeable decrease in its activity, reducing waste and cost. rsc.org Similarly, ZnO nanoparticles have been shown to be a recyclable catalyst for benzimidazole synthesis. researchgate.net

Microwave-assisted synthesis is another green technique that has been applied to the production of 1,2-disubstituted benzimidazoles. This method significantly reduces reaction times and energy consumption, making it suitable for industrial applications. nih.gov The procedure often avoids the need for solvents, further enhancing its green credentials. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This involves a systematic study of various parameters such as solvent, temperature, reaction time, and catalyst loading.

In the visible-light-promoted synthesis of polycyclic imidazoles, a key optimization was the choice of promoter and solvent. Using PIDA (phenyliodine diacetate) as the promoter and THF as the solvent at room temperature under irradiation with a 72 W white LED light source resulted in an 85% isolated yield of the desired product. nih.gov

For the synthesis of 2-phenyl benzimidazole using ZnO nanoparticles, a systematic optimization of reaction parameters was conducted. It was found that using 5 mg of ZnO NPs under solvent-free conditions produced an excellent yield of 98%. researchgate.net The reaction was significantly faster and higher yielding compared to reactions run in various solvents or in the absence of a catalyst. researchgate.net Increasing the catalyst amount beyond 5 mg did not lead to a significant improvement in yield. researchgate.net

The synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid was optimized to achieve moderate to excellent yields (61-89%) within a short reaction time of 13-30 minutes under mild conditions. rsc.org

In the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, temperature was a critical factor. Increasing the reaction temperature to 100 °C significantly improved the yield. nih.gov The use of microwave irradiation, in general, led to a dramatic reduction in reaction time (from 60 minutes to 5 minutes) and a substantial increase in yield (from 61.4% to 99.9%) compared to conventional heating. nih.gov

The copper-catalyzed multicomponent reaction for synthesizing pyrimido[1,2-a]benzimidazoles also benefits from optimization of the catalytic system and reaction partners to achieve moderate to good yields. researchgate.net

The following table summarizes the optimized conditions for various synthetic methods:

| Product Type | Synthetic Method | Catalyst/Promoter | Solvent | Temperature | Yield |

| Polycyclic Imidazoles | Visible-Light Radical Cyclization | PIDA | THF | Room Temperature | 85% nih.gov |

| 2-Phenyl Benzimidazole | Nanoparticle Catalysis | ZnO NPs (5 mg) | Solvent-free | Not specified | 98% researchgate.net |

| 1,2-Disubstituted Benzimidazoles | Homogeneous Catalysis | Phosphoric Acid | Not specified | Mild | 61-89% rsc.org |

| 1,2-Disubstituted Benzimidazoles | Microwave-Assisted Synthesis | None | Solvent-free | 100 °C | up to 99.9% nih.gov |

| Pyrimido[1,2-a]benzimidazoles | Multicomponent Reaction | CuI | Not specified | Not specified | Moderate to Good researchgate.net |

Structure Activity Relationship Sar Studies of 2 Difluoromethyl 1h Benzimidazole Derivatives

Impact of Substitutions on the Benzimidazole (B57391) Ring on Biological Potency

The biological activity of benzimidazole derivatives can be significantly influenced by the type and position of substituents on the benzimidazole ring. nih.gov Strategic placement of different chemical groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Effects of Substitution at the 4- and 6-Positions

Substitutions at the 4- and 6-positions of the benzimidazole ring have been shown to be critical for biological potency. For instance, in a series of benzimidazole derivatives, the introduction of a methyl group at the 5-position (structurally related to the 4- and 6-positions in terms of electronic and steric influence) demonstrated notable effects on antifungal activity. acgpubs.org While a meta-fluoro substitution on a phenyl ring at the 2-position of the benzimidazole was found to be important for antibacterial activity against B. subtilis, the addition of a methyl group at the 5-position did not enhance this specific activity. acgpubs.org However, this same methyl substitution at position 5 did lead to a significant enhancement of antifungal efficacy against C. parapsilosis. acgpubs.org

In other studies on different benzimidazole series, substitutions at the 6-position, such as chloro or nitro groups, have been a key area of investigation for developing new antimicrobial and anticancer agents. nih.gov These substitutions can influence the electronic properties of the benzimidazole system and its interaction with biological targets. The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been explored to enhance chemotherapeutic activity. nih.gov

It has been observed that halo-benzimidazole derivatives often exhibit better activity in inhibiting microbial strain growth compared to their alkyl-substituted counterparts. nih.gov For example, a compound featuring a 2,4-fluorinated benzyl (B1604629) ring demonstrated high antifungal activity. nih.gov This underscores the positive influence that electron-withdrawing groups at these positions can have on biological potency.

| Compound/Substituent | Position of Substitution | Observed Biological Effect |

| Methyl | 5-position | Enhanced antifungal activity against C. parapsilosis. acgpubs.org |

| Methyl | 5-position | No improvement in antibacterial activity against B. subtilis. acgpubs.org |

| Chloro/Nitro | 6-position | Investigated for antimicrobial and anticancer activities. nih.gov |

| Halo-substituents | General | Often show better microbial growth inhibition than alkyl groups. nih.gov |

Role of the Difluoromethyl Group in Modulating Biological Activity

The difluoromethyl (CF₂H) group is a key feature of 2-(difluoromethyl)-1H-benzimidazole, and its presence significantly influences the molecule's biological and physicochemical properties. alfa-chemistry.com It is often considered a bioisostere for hydroxyl, thiol, or amide groups. researchgate.netnih.gov

Influence on Lipophilicity and Membrane Permeability

The difluoromethyl group is recognized for its ability to increase lipophilicity, a property that can enhance a molecule's ability to cross cell membranes. researchgate.netossila.com This increased lipophilicity can facilitate improved absorption and transport within biological systems. mdpi.com The incorporation of fluorine atoms into bioactive molecules is a common strategy to enhance their uptake and transport. nih.govnih.gov

Contribution to Metabolic Stability and Bioavailability

A significant advantage of incorporating a difluoromethyl group into a molecule is the enhancement of its metabolic stability. alfa-chemistry.comnih.govnih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the CF₂H group more resistant to enzymatic degradation, particularly oxidative metabolism. nih.gov This increased stability can lead to a longer half-life and improved bioavailability of the drug. nih.gov

The difluoromethyl group can serve as a metabolically stable replacement for more easily metabolized groups like hydroxyl, thiol, or amino groups. researchgate.netnih.gov This strategy is frequently employed in drug design to improve the pharmacokinetic profile of lead compounds. alfa-chemistry.com By resisting metabolic breakdown, a higher concentration of the active compound can reach its target, potentially leading to enhanced pharmacological efficacy. nih.gov

Modifications of Ancillary Moieties and their Pharmacological Implications

Beyond the benzimidazole core and the difluoromethyl group, modifications to other parts of the molecule, or ancillary moieties, can have profound effects on pharmacological activity.

For instance, in studies of various benzimidazole derivatives, the nature of the substituent at the 2-position has been shown to be a critical determinant of biological activity. researchgate.netnih.govsrrjournals.com In one study, a series of 2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized, and it was found that the substituents on the phenyl ring had a significant impact on their antiproliferative activity. nih.gov Specifically, a p-methoxy substituent on the 2-phenyl ring had a positive effect on activity. nih.gov

Furthermore, the introduction of different alkyl chains at the N-1 position of the benzimidazole ring has been shown to linearly increase anticancer effects up to a certain chain length, after which the activity slightly decreased. nih.gov This suggests that the lipophilicity and steric bulk of the N-1 substituent play a crucial role in the interaction with the biological target.

Modifications to create fused heterocyclic systems, such as 1,2,4-triazolobenzimidazoles, have also been explored and have yielded compounds with significant anti-inflammatory activity. nih.gov The nature of the side chains attached to these modified scaffolds, such as aromatic rings on an oxadiazole moiety, has been found to directly influence inhibitory potential. nih.gov For example, fluoro groups on an aromatic ring attached to an oxadiazole, regardless of their position (ortho, meta, or para), resulted in excellent inhibition. nih.gov

Triazine-Based Derivatives and Their Effects

A prominent class of derivatives is based on the fusion of the this compound scaffold with a 1,3,5-triazine (B166579) ring. A key example in this class is the compound ZSTK474 , a pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. nih.govnih.gov ZSTK474, chemically known as 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, has served as a foundational molecule for extensive SAR studies. nih.govnih.gov

Research has shown that substitutions on the benzimidazole ring of the ZSTK474 structure significantly influence the inhibitory potency against PI3K enzymes. nih.gov For instance, a SAR study focusing on the 4 and 6 positions of the benzimidazole ring revealed that these sites are critical for activity. The introduction of a methoxy (B1213986) group at the 4-position was found to enhance the interaction with the PI3Kα protein. nih.gov Further exploration led to the discovery that a 6-amino-4-methoxy analogue of ZSTK474 exhibited a remarkable potency increase of over 1000-fold against the class Ia PI3K enzymes (p110α, p110β, and p110δ) compared to a corresponding 6-aza-4-methoxy analogue. nih.gov

Building on these insights, new derivatives have been designed and synthesized. mdpi.com For example, compounds 86 and 87 were developed as potential PI3Kα inhibitors. These compounds retain the triazine and 2-(difluoromethyl)benzimidazole core but feature different substitutions. Their potent inhibitory activity against PI3Kα highlights the continued potential of the triazine-benzimidazole scaffold. mdpi.com

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Another therapeutically significant class involves the linkage of this compound to a pyrazolo[1,5-a]pyrimidine core. These derivatives have been investigated primarily as selective PI3Kδ inhibitors. mdpi.com SAR studies in this series have demonstrated that the choice of substituent on the benzimidazole ring is crucial for both potency and selectivity. mdpi.com

In a study dedicated to developing selective PI3Kδ inhibitors, the this compound group was identified as the most optimal and promising substituent at the C(5) position of the pyrazolo[1,5-a]pyrimidine ring. mdpi.com This specific substitution led to compounds with high activity and selectivity. For instance, compound CPL302415 (6) , which features this moiety, showed an IC₅₀ value of 18 nM for PI3Kδ and excellent selectivity over other PI3K isoforms. mdpi.com

Further exploration of the SAR involved modifying the amine subunits at the C(2) position of the pyrazolo[1,5-a]pyrimidine core while retaining the optimal this compound group at C(5). These modifications were found to play a crucial role in modulating the activity and selectivity of the inhibitors. mdpi.com The research synthesized a library of these derivatives, which displayed IC₅₀ values against PI3Kδ ranging from 1.892 to 0.018 μM, underscoring the importance of fine-tuning the substitutions on the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of this compound derivatives, providing insights that guide the design of more potent and selective inhibitors. mdpi.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are frequently employed. mdpi.com

A notable application of these methods was in the study of 85 different 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors. mdpi.com 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models demonstrated good verification and excellent predictive capabilities, with a CoMFA q² of 0.797 and r² of 0.996, and a CoMSIA q² of 0.567 and r² of 0.960. mdpi.com These models helped to establish a relationship between the structural features of the compounds and their pharmacodynamic properties. mdpi.com

Molecular docking and MD simulations were used to explore the binding mode of these derivatives within the active site of the target protein. mdpi.com These simulations revealed that key hydrogen bonds are crucial for the ligand-receptor binding. By visualizing these interactions, researchers could understand the chemical structure characteristics essential for potent inhibition. This integrated computational approach not only explained the activity of existing compounds but also led to the successful design of new, potent PI3Kα inhibitors like compounds 86 and 87. mdpi.com

Biological Activities and Mechanistic Investigations of 2 Difluoromethyl 1h Benzimidazole Analogs

Anticancer and Antitumor Activitiesnih.govnih.govnih.gov

The benzimidazole (B57391) core is structurally similar to naturally occurring nucleosides, allowing it to interact with various biological targets involved in cancer progression. nih.gov Analogs of 2-(difluoromethyl)-1H-benzimidazole have been synthesized and evaluated for their anticancer properties, showing notable activity against a variety of cancer cell lines. nih.gov A prominent example is ZSTK474, a this compound derivative, which has demonstrated potent in vivo antitumor efficacy. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. For instance, substitutions at the 4 and 6 positions of the benzimidazole ring have been shown to significantly affect the inhibitory power of these derivatives. nih.govresearchgate.net

Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Pathwaynih.govnih.govmdpi.com

A primary mechanism through which this compound analogs exert their anticancer effects is by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov This pathway is critical for regulating cell proliferation, growth, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. nih.govmdpi.com The this compound core has been a key component in the development of numerous PI3K inhibitors. mdpi.com

Several analogs of this compound have been identified as pan-class I PI3K inhibitors, meaning they target multiple isoforms within Class I PI3Ks. The lead compound ZSTK474, chemically named 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, demonstrates this broad inhibitory profile. nih.govresearchgate.net Further research into its analogs has led to the development of even more potent inhibitors. A notable derivative, the 6-amino-4-methoxy analog of ZSTK474, showed a remarkable potency enhancement of over 1000-fold against the three class Ia PI3K enzymes: p110α, p110β, and p110δ, when compared to a related 6-aza-4-methoxy analog. nih.govresearchgate.net

Table 1: Pan Class I PI3K Inhibitory Activity of a this compound Analog

| Compound | Target Enzyme | Potency Enhancement (vs. 6-aza-4-methoxy analog) |

| 6-amino-4-methoxy ZSTK474 analog | p110α | >1000-fold |

| 6-amino-4-methoxy ZSTK474 analog | p110β | >1000-fold |

| 6-amino-4-methoxy ZSTK474 analog | p110δ | >1000-fold |

Data sourced from a structure-activity relationship study of ZSTK474 analogs. nih.govresearchgate.net

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic mutations. These mutations, such as H1047R and E545K, lead to constitutive activation of the PI3K pathway. Analogs of this compound have been specifically tested for their ability to inhibit these mutant forms. The highly potent 6-amino-4-methoxy analog of ZSTK474 displayed significant inhibitory activity against both the H1047R and E545K mutant isoforms of p110α. nih.govresearchgate.net This demonstrates the potential of these compounds to be effective in tumors harboring these specific, common mutations. nih.gov

In Vivo Antitumor Efficacy in Xenograft Modelsnih.govresearchgate.netnih.gov

The promising in vitro activity of this compound analogs has been translated into significant antitumor efficacy in in vivo preclinical models. nih.govresearchgate.net Xenograft models, which involve implanting human tumor cells or tissues into immunocompromised mice, are a standard method for evaluating the potential effectiveness of anticancer drugs. nih.gov

The 6-amino-4-methoxy analog of ZSTK474 was evaluated in a U87MG human glioblastoma tumor xenograft model in mice. nih.gov The study reported that the compound dramatically reduced cancer growth by 81% compared to the untreated control group. nih.govresearchgate.net This potent in vivo effect highlights the therapeutic potential of this class of compounds in a solid tumor setting. nih.gov

Table 2: In Vivo Efficacy of a this compound Analog in a Xenograft Model

| Compound | Xenograft Model | Tumor Type | Efficacy |

| 6-amino-4-methoxy ZSTK474 analog | U87MG | Human Glioblastoma | 81% reduction in tumor growth |

Data sourced from an in vivo study in Rag1(-/-) mice. nih.govresearchgate.net

Focal Adhesion Kinase (FAK) Inhibitionnih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, processes that are central to cancer progression and metastasis. Inhibition of FAK is a recognized strategy in cancer therapy. nih.gov While several FAK inhibitors have been developed and are in clinical trials, such as VS-6062 (PF-562271), and have shown antitumor effects in various cancer models, the direct inhibitory activity of this compound analogs on FAK is not specifically detailed in the available literature. nih.gov

Antimicrobial and Antifungal Propertiesnih.govnih.govnih.gov

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.gov Compounds containing this moiety have been found to inhibit crucial processes in bacterial and fungal cells. nih.gov For example, certain benzimidazole derivatives target the FtsZ protein, which is essential for bacterial cell division, while others inhibit pyruvate (B1213749) kinase enzymes in staphylococci. nih.gov

Derivatives of 2-(substituted phenyl)-1H-benzimidazole have shown activity against various bacterial and fungal strains. nih.gov In one study, N-alkylated derivatives demonstrated inhibitory effects against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The same series of compounds also showed moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov The mechanism of antifungal action is often attributed to the inhibition of ergosterol (B1671047) production, which destabilizes the fungal cell wall. nih.gov Another study highlighted that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the best antifungal activities among the tested compounds. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

| Compound Class | Target Organism | Observed Activity |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Streptococcus faecalis | Significant Inhibition (MIC = 8 µg/mL for compound 2g) |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Staphylococcus aureus | Significant Inhibition (MIC = 4 µg/mL for compound 2g) |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | MRSA | Significant Inhibition (MIC = 4 µg/mL for compound 2g) |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Candida albicans | Moderate Activity (MIC = 64 µg/mL) |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Aspergillus niger | Moderate Activity (MIC = 64 µg/mL) |

| 1-nonyl-1H-benzo[d]imidazole | Various Fungi | High Antifungal Activity |

| 1-decyl-1H-benzo[d]imidazole | Various Fungi | High Antifungal Activity |

Data sourced from studies on the antimicrobial and antifungal properties of benzimidazole derivatives. nih.govnih.gov

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli)

Analogs of this compound have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Research has shown that certain fluorinated benzimidazole derivatives are potently effective against both methicillin-susceptible Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org For instance, the analog TFBZ (2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol) shows potent bactericidal efficacy toward planktonic MRSA with a minimum inhibitory concentration (MIC) of 4 µg/mL and a minimum bactericidal concentration (MBC) of 8 µg/mL. frontiersin.org However, this same compound exhibited minimal activity against Gram-negative bacteria such as Escherichia coli (E. coli), with less than a 50% reduction in growth even at concentrations as high as 64 µg/mL. frontiersin.org

Other studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also revealed high activity against staphylococci. nih.gov Specifically, analogs designated as 3ao and 3aq showed MIC values of less than 1 µg/mL against S. aureus. nih.gov In contrast, many synthesized benzimidazole derivatives show limited to no activity against Gram-negative species like E. coli and Pseudomonas aeruginosa. nih.gov

| Compound/Analog | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| TFBZ | MRSA (Planktonic) | 4 | frontiersin.org |

| TFBZ | E. coli | >64 | frontiersin.org |

| Indolylbenzo[d]imidazole 3ao | S. aureus | <1 | nih.gov |

| Indolylbenzo[d]imidazole 3aq | S. aureus | <1 | nih.gov |

| Indolylbenzo[d]imidazole 3aa | S. aureus | 3.9-7.8 | nih.gov |

| Indolylbenzo[d]imidazole 3ad | S. aureus | 3.9-7.8 | nih.gov |

Antifungal Activity (e.g., Candida albicans)

The benzimidazole framework is also a key component in the development of antifungal agents. Benomyl (B1667996), a benzimidazole-based compound, is a known fungicide. nih.gov Research into newer analogs has identified promising activity against opportunistic fungal pathogens like Candida albicans (C. albicans). A study on a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that ten compounds had high activity against C. albicans. nih.gov Among the most active were compounds 3ag and 3aq, which both demonstrated a low MIC of 3.9 µg/mL. nih.gov This highlights the potential for developing benzimidazole analogs into effective antimycotic agents. nih.gov

| Compound/Analog | Fungal Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Indolylbenzo[d]imidazole 3ag | Candida albicans ATCC 10231 | 3.9 | nih.gov |

| Indolylbenzo[d]imidazole 3aq | Candida albicans ATCC 10231 | 3.9 | nih.gov |

| Indolylbenzo[d]imidazole 3ad | Candida albicans ATCC 10231 | Active (specific MIC not stated in abstract) | nih.gov |

Antibiofilm Activity

Bacterial biofilms present a major challenge in treating infections due to their high tolerance to conventional antibiotics. Certain fluorinated benzimidazole analogs have shown remarkable efficacy in eradicating established biofilms. The compound TFBZ, for example, not only inhibits the growth of planktonic MRSA but also demonstrates potent biofilm eradication properties, achieving over 99% eradication of persistent biofilms at a concentration of 8 µg/mL (MBEC = 8 µg/mL). frontiersin.org Furthermore, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also identified compounds (3aa, 3ad, 3ao, and 3aq) with excellent antibiofilm activity, capable of both inhibiting biofilm formation and killing cells within mature biofilms. nih.gov

Targeting Bacterial Cell Division Proteins (e.g., FtsZ)

A key mechanism for the antibacterial action of some benzimidazole derivatives is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial and highly conserved protein in bacterial cell division and is a homolog of eukaryotic β-tubulin. researchgate.netnih.gov The protein polymerizes to form a structure known as the Z-ring at the division site, which is essential for bacterial cytokinesis. nih.gov It has been established that 2,5,6-trisubstituted benzimidazoles can target and inhibit FtsZ, disrupting its assembly. nih.govnih.gov This action blocks the cell division process, ultimately leading to bacterial death, making FtsZ a promising target for novel antibacterial agents with innovative mechanisms of action. nih.govresearchgate.net

Inhibition of Pyruvate Kinase Enzymes

In addition to targeting structural proteins, benzimidazole-containing compounds have been identified as inhibitors of essential metabolic enzymes. Specifically, they have been found to inhibit pyruvate kinase enzymes. nih.gov This inhibition disrupts key metabolic pathways within the bacteria, contributing to the antistaphylococcal activity observed for this class of compounds. nih.gov

Antiparasitic and Antihelminthic Applications

Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have been synthesized and evaluated for their in vitro activity against a range of parasites. nih.gov These compounds have shown significant efficacy against the protozoa Giardia lamblia and Entamoeba histolytica, with studies indicating that many of the tested derivatives were more active than the standard drugs Metronidazole and Albendazole. nih.govnih.gov Activity has also been demonstrated against the helminth Trichinella spiralis. nih.govnih.gov Other related structures, such as pyrimido[1,2-a]benzimidazoles, have exhibited excellent activities against Leishmania major and selective activity against Toxoplasma gondii. mdpi.com Interestingly, while many benzimidazoles exert their antihelminthic effect by inhibiting tubulin polymerization, the tested 2-(trifluoromethyl)-benzimidazole derivatives did not inhibit this process, suggesting an alternative mechanism of action for their antiparasitic effects. nih.gov

Antiviral Activities

The therapeutic potential of benzimidazole analogs extends to antiviral applications. A number of derivatives have been shown to be potent inhibitors of human cytomegalovirus (CMV) replication. nih.gov Further investigations revealed that certain L-ribosyl analogs of 2-bromo-5,6-dichlorobenzimidazole exhibit good antiviral activity against human herpesvirus 6A (HHV-6A) and a more moderate inhibition of HHV-6B. nih.gov

In another study, a series of benzimidazole analogs were identified that inhibit human respiratory syncytial virus (hRSV) infection in vitro with high potency. nih.gov Time-of-addition experiments indicated that the lead compound was effective only during the early stages of viral infection. Subsequent research involving a resistant virus variant identified mutations in the transmembrane domain of the viral G protein, suggesting that the compound inhibits the G-protein mediated attachment of hRSV to host cells. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a diverse array of biological targets, including enzymes and receptors. Analogs of this compound have demonstrated significant inhibitory activity against various enzymes and have shown specific binding to key receptors implicated in a range of physiological and pathological processes.

One area of intense investigation has been the development of benzimidazole derivatives as antimicrobial and antiviral agents. For instance, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives, which are structurally very similar to the difluoromethyl analog, have been synthesized and evaluated for their in vitro activity against several protozoan parasites. These compounds displayed potent, nanomolar activities against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.netnih.gov The antiparasitic profile of some of these compounds was found to be highly desirable, indicating their potential as leads for new antiprotozoal drugs. nih.gov

In the realm of antiviral research, 1,2-bis-substituted benzimidazoles have been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). Optimization of substituents on the benzimidazole ring led to the discovery of potent inhibitors effective against wild-type and clinically relevant mutant strains of the virus. For example, 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole was identified as a notable inhibitor. nih.gov

Furthermore, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids in bacteria. nih.gov This inhibition forms the basis of their antibacterial activity.

Beyond antimicrobial targets, benzimidazole analogs have been designed to interact with human receptors. High-throughput screening identified low molecular weight benzimidazole derivatives as antagonists of the chemokine receptor CXCR3. nih.gov Systematic modifications of the benzimidazole core led to analogs with sub-micromolar activity at both human and murine CXCR3 receptors. nih.gov In a different context, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have been synthesized and shown to possess selective affinity for the 5-HT(4) receptor, acting as either partial agonists or antagonists. nih.gov The nature of the substituent on the benzimidazole ring was found to be critical in determining the pharmacological activity at this receptor. nih.gov

The anti-inflammatory potential of benzimidazole derivatives has also been linked to enzyme inhibition. Certain 5(6)-(un)-substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. ijpsonline.com

Table 1: Enzyme and Receptor Targets of Benzimidazole Analogs

| Compound Class | Target Enzyme/Receptor | Biological Activity |

| 2-(Trifluoromethyl)-1H-benzimidazole derivatives | Protozoan targets | Antiprotozoal |

| 1,2-bis-substituted benzimidazoles | HIV-1 Reverse Transcriptase | Antiviral |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Dihydrofolate Reductase (DHFR) | Antibacterial |

| Benzimidazole derivatives | CXCR3 Receptor | Antagonist |

| 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT(4) Receptor | Partial Agonist/Antagonist |

| 5(6)-(un)-substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

Modulation of Cellular Signaling Pathways

The interaction of benzimidazole analogs with their molecular targets often translates into the modulation of complex cellular signaling pathways, leading to a variety of cellular responses, including effects on cell cycle progression and apoptosis.

One notable example is the activity of a new class of benzimidazole derivatives as tubulin polymerization inhibitors. Compound 7n, a specific benzimidazole derivative, was found to induce a dose-dependent arrest of the cell cycle at the G2/M phase in cancer cells. nih.gov This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics, a critical process for cell division.

In a different study, metal complexes of 1H-benzimidazole-2-yl hydrazones were shown to possess modulatory activity on kinase signaling pathways. nih.gov The coordination of copper to the benzimidazole hydrazone ligand significantly enhanced its antileukemic activity, suggesting that the metal complex interacts with and modulates key signaling cascades involved in cell survival and proliferation. nih.gov

Furthermore, derivatives such as 1,2,3,4-tetrahydropyrimido[1,2-a] benzimidazoles have been identified as antagonists of the corticotropin-releasing factor-1 (CRF-1) receptor. semanticscholar.org By blocking this receptor, these compounds can interfere with the downstream signaling pathways associated with stress responses. Molecular docking studies have revealed that these benzimidazole derivatives form crucial hydrogen bonds and hydrophobic interactions within the receptor's binding pocket, thereby stabilizing the antagonist-receptor complex and preventing the activation of the signaling cascade. semanticscholar.org

Impact on Tubulin Polymerization

A significant area of research for benzimidazole derivatives has been their role as inhibitors of tubulin polymerization. researchgate.net Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization is a well-established strategy in cancer chemotherapy.

Several studies have highlighted the potential of benzimidazole-based analogs as effective tubulin polymerization inhibitors. researchgate.netnih.gov For instance, a series of 1H-benzimidazole-2-yl hydrazones were found to modulate tubulin polymerization in vitro. These compounds were observed to elongate the nucleation phase and slow down the rate of tubulin polymerization. nih.gov Molecular docking studies suggested that these hydrazones likely bind to the colchicine (B1669291) binding site on tubulin, thereby exerting their inhibitory effect. nih.gov

In another study, a new class of benzimidazole derivatives was designed and synthesized as tubulin polymerization inhibitors. Among these, compound 7n demonstrated potent inhibition of tubulin polymerization with an IC50 value of 5.05 µM. nih.gov This activity was correlated with its cytotoxic effects on cancer cells and its ability to induce cell cycle arrest at the G2/M phase. nih.gov The structure-activity relationship studies within this series of compounds have provided valuable insights for the design of more potent tubulin inhibitors based on the benzimidazole scaffold.

Table 2: Tubulin Polymerization Inhibition by Benzimidazole Analogs

| Compound Class | Key Findings | IC50 (Compound 7n) |

| 1H-Benzimidazole-2-yl hydrazones | Elongated nucleation phase and slowed tubulin polymerization in vitro. nih.gov | Not Applicable |

| Benzimidazole-carboxamide derivatives | Compound 7n identified as a potent inhibitor of tubulin polymerization. nih.gov | 5.05 ± 0.13 µM |

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein or enzyme.

Studies on derivatives of 2-(difluoromethyl)-1H-benzimidazole have utilized molecular docking to elucidate their binding mechanisms with various protein targets. For instance, in the investigation of derivatives as potential PI3Kα inhibitors, docking studies were instrumental in understanding the binding models. nih.gov These simulations revealed that hydrogen bonds are critical for the effective binding of these ligands to the receptor. nih.gov The benzimidazole (B57391) core, a common scaffold in medicinal chemistry, frequently participates in key interactions within protein binding pockets. For example, in studies of other benzimidazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR), the benzimidazole ring's amino or carbonyl groups are often involved in hydrogen bonding, while the phenyl group engages in hydrophobic interactions. ukm.my The sulfonyl substituents on some benzimidazole derivatives have been shown to contribute to more stable complexes, resulting in lower binding energies, such as -8.1 kcal/mol with wild-type EGFR. ukm.my Similarly, docking studies of various benzimidazole compounds against beta-tubulin have identified derivatives with strong binding energies, for instance, -8.50 kcal/mol for 2-(3,4-dimethyl phenyl)-1H-1, 3-benzimidazole. nih.govsemanticscholar.org

In the context of dual VEGFR-2 and FGFR-1 inhibitors, benzimidazole-dioxoisoindoline conjugates have been shown to bind in a "type II" inhibitor mode. nih.gov This involves the benzimidazole nucleus occupying the gate area of the kinase, stabilized by hydrogen bonds between its NH group and key amino acid residues like Cys919 in VEGFR-2. nih.gov While specific binding energy values for this compound itself are not detailed in these studies, the research on its derivatives provides a strong framework for how the core structure interacts with protein targets, highlighting the importance of hydrogen bonding and hydrophobic interactions.

| Benzimidazole Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Keto-benzimidazole with sulfonyl substituent | EGFR (wild-type) | -8.1 | ukm.my |

| Keto-benzimidazole with sulfonyl substituent | EGFR (T790M mutant) | -8.4 | ukm.my |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-Tubulin | -8.50 | nih.govsemanticscholar.org |

| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | Beta-Tubulin | -8.35 | semanticscholar.org |

| 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol | SARS-CoV-2 RBD/ACE2 | -7.0 | nih.gov |

Computational docking is a cornerstone for predicting the inhibitory potential of compounds against specific enzymes and their binding affinity for receptors. Studies on 2-(difluoromethyl)benzimidazole derivatives have successfully used these predictions to guide the synthesis of potent inhibitors. For example, molecular modeling was used to design PI3Kα inhibitors, leading to the synthesis of compounds with significant inhibitory activity (IC50 values of 22.8 nM and 33.6 nM for compounds 86 and 87, respectively). nih.gov

The predictive power of docking extends to a wide range of biological targets. Benzimidazole derivatives have been computationally screened and identified as potential inhibitors for:

Dihydrofolate reductase (DHFR) from Staphylococcus aureus, a target for antibacterial agents. nih.gov

Cannabinoid receptor type 1 (CB1) , where designed N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles showed nanomolar affinity. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) , key targets in anti-angiogenesis cancer therapy. nih.gov

Enzymes in the ergosterol (B1671047) synthesis pathway , which is crucial for fungal cell membranes, highlighting their potential as antifungal agents. mdpi.com

5-HT4 receptors , where derivatives showed potential as partial agonists or antagonists. nih.gov

These studies collectively demonstrate that the benzimidazole scaffold, including the 2-(difluoromethyl) variant, is a versatile platform whose interactions with various enzymes and receptors can be effectively predicted through molecular docking, thereby accelerating the discovery of new drug candidates.

Quantum Chemical Calculations (e.g., DFT Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. These methods provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.com

For benzimidazole derivatives, DFT calculations are routinely used to determine these parameters. For example, a DFT study on 2-(pyren-1-yl)-1H-benzimidazole calculated a HOMO-LUMO gap of 0.273 atomic units (a.u.). researchgate.net In another study on 2-chloromethyl-1H-benzimidazole hydrochloride, frontier molecular orbitals were analyzed using the B3LYP/6-31G(d) method. nih.gov The analysis of the HOMO-LUMO gap helps explain the charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org While specific values for this compound are not prominently published, the established methodologies from studies on related structures are directly applicable. These calculations can predict how the electron-withdrawing difluoromethyl group influences the electronic structure of the benzimidazole core.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT/B3LYP/6–311++G(d,p) | - | - | - | irjweb.com |

| Quinoline | DFT/6-31+(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| OMeIPP_BF2 | TD-DFT | - | - | 2.087 | nih.gov |

| ClIPP_BF2 | TD-DFT | - | - | 2.472 | nih.gov |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds. Computational methods can predict the relative energies of different conformers and identify the most stable structures.

For molecules with flexible side chains, like the difluoromethyl group, this analysis is particularly important. Studies on related molecules, such as difluoroacetamide oligomers, have used computational searches to identify numerous stable conformations arising from the rotation of the difluoromethyl group. nih.gov Similarly, the conformational landscape of 2-propyl-1H-benzimidazole was mapped using DFT (B97d/6-311G**), revealing distinct stable conformers. researchgate.net For 2-fluoro- and 2-trifluoromethyl-substituted benzaldehydes and acetophenones, computational modeling combined with experimental data has been used to determine the geometries and relative energies of cis and trans conformers. rsc.org These studies indicate that the planarity and stability of conformers are influenced by both the substituent and the polarity of the solvent. rsc.org Applying these principles to this compound would involve calculating the potential energy surface as a function of the torsion angles of the difluoromethyl group to determine its preferred orientation relative to the benzimidazole ring, which is crucial for its interaction with biological targets.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex, assessing its stability and the persistence of key interactions.

In the study of 2-difluoromethylbenzimidazole derivatives as PI3Kα inhibitors, MD simulations were performed to validate the results from molecular docking. nih.gov The simulations confirmed that the identified hydrogen bonds, crucial for ligand-receptor binding, were stable over the simulation time. nih.gov This provides greater confidence in the predicted binding mode. Similar approaches have been used for other benzimidazole derivatives. For instance, MD simulations of benzimidazoles docked with beta-tubulin were used to confirm the binding energy and interactions at a molecular level. nih.govsemanticscholar.org Likewise, computational studies on potential benzimidazole-based antifungal agents have employed MD simulations to screen the affinity of ligands with target enzymes. mdpi.com These simulations help to refine the understanding of how the ligand settles into the binding pocket and how the protein might adapt to the ligand's presence, offering a more realistic picture of the binding event than static docking alone.

Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions: A Look at Related Benzimidazoles

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are powerful tools for estimating the PK/PD profiles of new chemical entities. nih.govmdpi.com For various benzimidazole derivatives, these computational approaches have been employed to predict properties like lipophilicity, solubility, and potential biological activities. nih.govrsc.orgnih.govresearchgate.net

For example, QSAR studies on sets of benzimidazole derivatives have been conducted to correlate their structural features with observed biological activities, such as antimicrobial or anticancer effects. nih.govnih.gov These models often use molecular descriptors (e.g., molecular weight, polar surface area, hydrogen bond donors/acceptors) to build predictive equations. mdpi.comnih.gov A common finding is that substitutions on the benzimidazole core significantly influence the resulting PK/PD properties. frontiersin.org For instance, the introduction of a difluoromethyl group, as in the case of this compound, is known to increase lipophilicity, which can, in turn, affect absorption and distribution. frontiersin.orgossila.com

Table 1: Predicted ADME Properties of Selected Benzimidazole Derivatives (Illustrative)

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Oral Bioavailability |

| Benzimidazole | 118.14 | 1.54 | 38.1 | 1 | 1 | High |

| 2-Methylbenzimidazole | 132.16 | 2.01 | 38.1 | 1 | 1 | High |

| 2-(Trifluoromethyl)benzimidazole | 186.13 | 2.68 | 38.1 | 1 | 1 | High |

| This compound | 168.14 | - | - | - | - | Data Not Available |

Theoretical Studies on Excited-State Intramolecular Proton Transfer (ESIPT): An Unlikely Mechanism

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process responsible for the dual fluorescence observed in many heterocyclic compounds. This process typically requires a proton donor group (like a hydroxyl or amino group) in close proximity to a proton acceptor within the same molecule. nih.govrsc.org Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of an excited-state tautomer that then fluoresces at a longer wavelength (a large Stokes shift). nih.gov

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the mechanisms of ESIPT. rsc.org These calculations can map the potential energy surfaces of the ground and excited states, identify the transition states for proton transfer, and predict the absorption and emission spectra of the different species involved. nih.govrsc.org

For benzimidazole derivatives, ESIPT has been extensively studied, particularly in compounds like 2-(2'-hydroxyphenyl)benzimidazole (HPBI). rsc.org In HPBI, the phenolic hydroxyl group serves as the proton donor and the imidazole (B134444) nitrogen as the acceptor. Theoretical investigations have detailed the energetics of this process, showing that the ESIPT is a very rapid and efficient process. rsc.org

However, for this compound, the structural prerequisites for ESIPT are absent. The difluoromethyl group is not a proton donor in the context of ESIPT. Therefore, it is highly unlikely that this compound would undergo this specific photochemical reaction. Theoretical studies on the photophysics of this compound would likely focus on other deactivation pathways of the excited state, such as fluorescence from the locally excited state or non-radiative decay. The introduction of the difluoromethyl group can influence the photophysical properties by altering the electronic distribution and vibrational modes of the benzimidazole core. nih.gov

Table 2: Key Moieties for ESIPT in Benzimidazole Derivatives

| Compound Class | Proton Donor | Proton Acceptor | ESIPT Potential |

| 2-(2'-Hydroxyphenyl)benzimidazoles | Hydroxyl (-OH) group | Imidazole Nitrogen | High |

| 2-(2'-Aminophenyl)benzimidazoles | Amino (-NH2) group | Imidazole Nitrogen | High |

| This compound | None | Imidazole Nitrogen | Very Low / None |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Difluoromethyl)-1H-benzimidazole, providing detailed information about its atomic framework, conformation, and the electronic environment of its nuclei.

¹H NMR, ¹³C NMR, ¹⁵N NMR, and 2D NMR for Structural Elucidation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals in the molecule.

¹H NMR: The proton NMR spectrum provides the initial blueprint of the molecule's hydrogen atoms. For the benzimidazole (B57391) moiety, the aromatic protons typically appear as complex multiplets in the downfield region. The proton of the N-H group is often observed as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The most characteristic signal is that of the difluoromethyl (CHF₂) group's proton, which is expected to be a triplet due to coupling with the two fluorine atoms (²JH-F). For comparison, the analogous 2-(fluoromethyl)-1H-benzimidazole shows a doublet for its CH₂F protons at 5.64 ppm with a coupling constant (²JH-F) of 47.5 Hz. mdpi.com Commercial sources specify the purity of this compound as greater than 98% based on ¹H NMR analysis, underscoring the technique's importance in quality control. ossila.com

¹³C NMR: The carbon spectrum reveals the carbon skeleton. The carbon of the difluoromethyl group is anticipated to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The C2 carbon of the benzimidazole ring, directly attached to the CHF₂ group, will also exhibit splitting (a triplet) due to two-bond coupling (²JC-F). In the related 2-(fluoromethyl)-1H-benzimidazole, this C2 carbon appears as a doublet at 148.6 ppm with a ²JCF of 19.7 Hz. mdpi.com The aromatic carbons of the benzene (B151609) ring will appear in their characteristic region, with their assignments confirmed by 2D NMR.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insight into the electronic environment of the two non-equivalent nitrogen atoms in the imidazole (B134444) ring. Theoretical and experimental studies on parent benzimidazoles help in characterizing the tautomeric forms and hydrogen bonding interactions present in the molecule. beilstein-journals.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignments. researchgate.netugm.ac.id

COSY: Establishes correlations between neighboring protons, crucial for assigning the spin systems within the aromatic ring.

HMQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

| Nucleus | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Correlations / Notes |

|---|---|---|---|---|

| ¹H | 1D NMR | ~7.2-7.8 | m | Aromatic protons (H4, H5, H6, H7) |

| ¹H | 1D NMR | Variable (broad) | s | N-H proton |

| ¹H | 1D NMR | ~6.6-7.0 (triplet) | t | CHF₂ proton (coupled to ²F) |

| ¹³C | 1D NMR | ~110-145 | s, d | Aromatic carbons |

| ¹³C | 1D NMR | ~148 (triplet) | t | C2 carbon (coupled to ²F) |

| ¹³C | 1D NMR | ~115 (triplet) | t | CHF₂ carbon (coupled to ¹F) |

| - | 2D NMR (COSY) | Correlations expected between adjacent aromatic protons (e.g., H4-H5, H5-H6, H6-H7). | ||

| - | 2D NMR (HMBC) | Correlation between CHF₂ proton and C2 carbon is definitive for structure confirmation. |

Conformational and Stereodynamic Studies

NMR spectroscopy can be used to study dynamic processes such as tautomerism and restricted rotation. In N-unsubstituted benzimidazoles, prototropic tautomerism between the two imidazole nitrogens is a well-known phenomenon. beilstein-journals.org In solution, this exchange is often rapid on the NMR timescale, resulting in a time-averaged spectrum where the pairs of carbons C4/C7 and C5/C6 are chemically equivalent. However, in the solid state or in certain solvents, this tautomerism can be "blocked," leading to distinct signals for each carbon in the pair. beilstein-journals.org Studies on other fluorinated benzimidazole derivatives have shown that intermolecular hydrogen bonding in the solid state can dictate the crystal packing and conformation, which can be investigated using solid-state NMR and X-ray diffraction. nih.gov

Analysis of Chemical Shifts and Coupling Constants

The chemical shift of the CHF₂ proton is influenced by the strong electron-withdrawing nature of the fluorine atoms. The magnitude of the geminal H-F (²JH-F) and one-bond C-F (¹JC-F) coupling constants are highly characteristic. The ¹JC-F coupling constant is typically large, often exceeding 200 Hz, while the ²JC-F coupling to the C2 carbon is significantly smaller. mdpi.com Careful analysis of these parameters, often aided by computational GIAO/DFT calculations, allows for a deep understanding of the electronic structure of the molecule. beilstein-journals.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for assessing purity and identifying trace impurities. mdpi.com

The electron ionization (EI) mass spectrum of the parent 1H-benzimidazole shows a prominent molecular ion (M⁺) peak at m/z 118, which is also the base peak, indicating its stability. nist.gov For this compound, the molecular ion peak is expected at m/z 168. A characteristic fragmentation pathway would involve the loss of the difluoromethyl radical (•CHF₂) to yield a fragment ion corresponding to the benzimidazolyl cation.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₆F₂N₂). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification in complex mixtures.

| Technique | Expected m/z | Ion Type | Significance |

|---|---|---|---|

| MS (EI) | 168 | [M]⁺ | Molecular Ion |

| HRMS | 169.05719 | [M+H]⁺ | Confirms Elemental Formula |

| HRMS | 191.03913 | [M+Na]⁺ | Confirms Elemental Formula |

| MS/MS | 117 | [M-CHF₂]⁺ | Characteristic Fragment |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by vibrations of the benzimidazole core and the difluoromethyl group. mdpi.comrsc.org

Key expected vibrational bands include:

N-H Stretch: A broad band typically in the region of 3400-3000 cm⁻¹, characteristic of the N-H group in the imidazole ring involved in hydrogen bonding. rsc.orgresearchgate.net

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

C=N and C=C Stretches: Strong absorptions in the 1650-1450 cm⁻¹ region, corresponding to the stretching vibrations of the imidazole and benzene rings. nih.gov

C-F Stretches: Strong, characteristic bands in the fingerprint region, typically between 1200-1000 cm⁻¹, which are indicative of the difluoromethyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3400-3000 | N-H Stretch | Broad, Medium-Strong |

| ~3100 | Aromatic C-H Stretch | Medium-Weak |

| 1620-1600 | C=N Stretch | Medium |

| 1500-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1200-1000 | C-F Stretch | Strong |

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

Crystal Structure Determination

The crystal structure of 2-trifluoromethyl-1H-benzimidazole has been determined using single-crystal X-ray diffraction. researchgate.netnih.gov The analysis revealed that the compound crystallizes in the orthorhombic space group Pbcm. researchgate.netnih.gov The asymmetric unit of the title compound, C₈H₅F₃N₂, contains two half-molecules. nih.gov One of these half-molecules is situated on a mirror plane, while the other is generated by a twofold rotation symmetry. nih.gov The axis for this rotation passes through the trifluoromethyl carbon atom and the adjacent benzimidazole carbon atom. nih.gov

A notable feature of the crystal structure is the disorder observed in the positions of the hydrogen atoms attached to the nitrogen atoms of the imidazole ring. These hydrogen atoms are shared on a 50/50 basis over both nitrogen sites. researchgate.net Additionally, one of the trifluoromethyl groups exhibits disorder, being distributed over two distinct orientations with equal occupancy. researchgate.netnih.gov

The crystallographic data for 2-trifluoromethyl-1H-benzimidazole at a temperature of 293 K are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.14 |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 11.859 (2) |

| b (Å) | 7.2154 (14) |

| c (Å) | 19.508 (4) |

| V (ų) | 1669.2 (5) |

| Z | 8 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.14 |

| T (K) | 293 |

| Data sourced from Acta Crystallographica Section E, 2012, E68, o1518. researchgate.netnih.gov |

Analysis of Molecular Conformations and Packing

In the broader family of benzimidazole derivatives, various intermolecular interactions contribute to the stability of their crystal structures. These include not only N—H⋯N hydrogen bonds but also C—H⋯N, C—H⋯O, and C—H⋯F interactions. researchgate.netmdpi.com Furthermore, π-π stacking interactions between the aromatic benzimidazole rings are frequently observed, contributing significantly to the stability of the crystal lattice. researchgate.netmdpi.com The distances between the planes of the aromatic rings in these stacks are typically in the range of 3.25 to 3.60 Å. mdpi.com

The conformation of the substituent at the 2-position of the benzimidazole ring can vary, leading to different crystal packing arrangements. For instance, in fluorinated (benzo[d]imidazol-2-yl)methanols, the torsion angles between the aromatic cycle and the hydroxymethyl group can range widely from 8.12° to 84.45°, influenced by the network of intermolecular hydrogen bonds. mdpi.com For 2-substituted benzimidazoles, the planarity of the benzimidazole core is a consistent feature, with substituents often exhibiting some degree of torsion relative to this plane. researchgate.net In the case of 2-(pyren-1-yl)-1H-benzimidazole, the dihedral angle between the pyrene (B120774) and benzimidazole ring systems is 42.08 (5)°, a deviation attributed to steric hindrance. researchgate.net

The study of different polymorphs of benzimidazole derivatives highlights how subtle changes in molecular conformation can lead to different intermolecular interactions and packing motifs. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to analyze the relative energies of different conformations and the strength of the intermolecular interactions observed in the crystal structure. nih.govdoaj.org

Applications and Future Research Directions

Drug Discovery and Development

The benzimidazole (B57391) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various therapeutic agents. nih.govnih.gov The introduction of a difluoromethyl group at the 2-position of the benzimidazole ring can significantly influence its biological activity, lipophilicity, and metabolic stability, making 2-(difluoromethyl)-1H-benzimidazole a compound of interest in drug discovery.

Development of Novel Therapeutic Agents

The benzimidazole core is a key component in a number of approved drugs with diverse therapeutic actions. nih.gov For instance, bendamustine (B91647) is utilized in chemotherapy for chronic lymphocytic leukemia, while omeprazole (B731) is a proton pump inhibitor used to treat gastric ulcers. nih.gov The structural similarity of benzimidazole to purines allows it to interact with various biopolymers, contributing to its broad spectrum of biological activities. nih.gov

Researchers are actively exploring derivatives of this compound for various therapeutic applications. The difluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes. nih.govossila.com This property is crucial for reaching intracellular targets. Current research focuses on synthesizing and evaluating novel benzimidazole derivatives for their potential as anticancer, anti-inflammatory, analgesic, antibacterial, and antifungal agents. nih.govnih.govsemanticscholar.org For example, some studies have investigated N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives for their antiproliferative activities against cancer cell lines. nih.gov

Addressing Drug Resistance Challenges

The emergence of drug-resistant pathogens and cancer cells is a significant global health concern. nih.govmdpi.com The development of new therapeutic agents that can overcome these resistance mechanisms is a critical area of research. Benzimidazole derivatives have shown promise in combating drug resistance. For example, some benzimidazole compounds have demonstrated activity against multidrug-resistant strains of bacteria and fungi. nih.gov